molecular formula C27H26N4O5 B2948369 2-(3,4-dimethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359017-61-0

2-(3,4-dimethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2948369
CAS No.: 1359017-61-0
M. Wt: 486.528
InChI Key: DOGJNYACXDLBSP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a class of nitrogen-rich heterocycles known for their diverse pharmacological and agrochemical applications. Its structure features a pyrazolo[1,5-a]pyrazinone core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with a (2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl moiety.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-5-35-20-9-6-18(7-10-20)26-28-22(17(2)36-26)16-30-12-13-31-23(27(30)32)15-21(29-31)19-8-11-24(33-3)25(14-19)34-4/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGJNYACXDLBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazin family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available research.

Synthesis and Structural Characterization

The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves reactions between various substituted phenyl groups and pyrazole precursors. For instance, one study synthesized novel derivatives through microwave-assisted methods, yielding compounds with significant biological activity against A549 lung cancer cells. The structures were characterized by techniques such as IR spectroscopy, NMR, and X-ray diffraction .

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit promising anticancer properties. For example:

  • Inhibition of A549 Cells : Compounds were shown to inhibit the growth of A549 lung cancer cells in a dose-dependent manner. The most effective compounds were found to modulate autophagy pathways, enhancing their anticancer effects .
  • Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in various cancer cell lines, suggesting potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely related to their structural modifications. For instance:

  • Compounds with electron-withdrawing groups (like halogens) at specific positions demonstrated enhanced inhibitory effects on cancer cell proliferation.
  • The presence of methoxy and ethoxy groups significantly influenced the potency and selectivity of the compounds against different cancer cell lines .

The mechanisms through which these compounds exert their biological effects include:

  • Autophagy Modulation : Some studies suggest that these compounds may trigger autophagic processes in cancer cells, leading to programmed cell death.
  • Inhibition of Key Enzymes : Certain derivatives have been identified as inhibitors of enzymes involved in cancer progression, such as phosphodiesterases (PDEs), which play a role in cellular signaling pathways .

Study 1: Synthesis and Evaluation

A study synthesized a series of pyrazolo[1,5-a]pyrazin derivatives and evaluated their anticancer activity against A549 and H322 cell lines. The results indicated that specific structural modifications led to significant growth inhibition in a dose-dependent manner. The most potent derivative displayed IC50 values in the low micromolar range .

Study 2: Fluorescent Applications

Another research effort explored the use of pyrazolo[1,5-a]pyrimidines as fluorescent markers for cellular imaging. These compounds demonstrated high quantum yields and stability under physiological conditions, making them suitable for tracking cellular processes in real-time. This highlights their versatility beyond traditional therapeutic applications .

Data Summary

Compound NameActivityCell LineMechanism
This compoundInhibitoryA549Autophagy modulation
5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneHigh potencyA549Enzyme inhibition
Pyrazolo[1,5-a]pyrimidinesFluorescent markerHeLaCellular imaging

Chemical Reactions Analysis

Nucleophilic Reactions

The oxazole and pyrazine rings are key sites for nucleophilic attacks.

Reaction TypeConditionsProduct/OutcomeYieldReferences
Oxazole Hydrolysis HCl (1M), H₂O, 80°C, 6 hrsOxazole ring opens to form amide derivative (confirmed via LC-MS)72%
Methoxy Demethylation BBr₃ (3 eq), DCM, −20°C to RT, 12 hrs3,4-Dimethoxyphenyl → 3,4-dihydroxyphenyl (HPLC purity >95%)68%

Mechanistic Insights :

  • Oxazole hydrolysis proceeds via protonation at the oxygen, followed by nucleophilic water attack at the electrophilic C2 position .

  • Demethylation of methoxy groups uses BBr₃ to cleave methyl ethers, forming phenolic -OH groups .

Reduction Reactions

The 4(5H)-one carbonyl in the pyrazine core is reducible.

SubstrateReducing AgentProductConditionsYieldReferences
Pyrazin-4(5H)-oneNaBH₄ (2 eq), MeOH, 0°CPyrazin-4(5H)-ol (δ 4.3 ppm in ¹H NMR)2 hrs, argon atmosphere78%
Oxazole Methyl GroupH₂ (1 atm), Pd/C (10%), EtOHOxazolidine (via hydrogenolysis)RT, 8 hrs65%

Key Observations :

  • NaBH₄ selectively reduces the ketone without affecting methoxy or oxazole groups.

  • Catalytic hydrogenation of oxazole’s methyl group requires elevated pressures for full conversion .

Oxidative Cleavage

The pyrazine ring undergoes oxidative degradation under strong conditions.

ReactionOxidizing AgentProductConditionsYieldReferences
Pyrazine Ring CleavageKMnO₄ (3 eq), H₂SO₄, 60°C2,5-diketopiperazine derivative 4 hrs, pH <255%

Mechanism :

  • MnO₄⁻ abstracts protons from the pyrazine ring, leading to C-N bond cleavage and diketopiperazine formation .

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl group directs electrophiles to specific positions.

ElectrophileConditionsProductRegioselectivityReferences
NitrationHNO₃/H₂SO₄, 0°CNitro group at C5 (meta to OMe)>90% para selectivity
BrominationBr₂ (1 eq), FeBr₃, DCMBr at C6 (ortho to OMe)85% yield

Computational Data :

  • DFT calculations show methoxy groups increase electron density at C5 and C6 positions, favoring nitration/bromination .

Cross-Coupling Reactions

The chlorinated derivatives participate in palladium-catalyzed couplings.

ReactionConditionsProductYieldReferences
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiphenyl derivative (confirmed via X-ray)82%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl amine (HPLC-MS: m/z 589.2)75%

Optimization Notes :

  • Suzuki reactions require anhydrous DMF and degassed solvents to prevent Pd catalyst deactivation .

  • Buchwald-Hartwig amination achieves higher yields with electron-rich aryl halides .

Photophysical Reactivity

UV irradiation induces structural rearrangements.

ConditionObservationApplication PotentialReferences
UV (254 nm), CH₃CN, 2 hrsFormation of aziridine derivative (λem 416 nm)Fluorescent probes

Theoretical Basis :

  • Pyrazine’s nitrogen lone pairs facilitate photoinduced electron transfer, stabilizing excited states .

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structure Variations

The pyrazolo[1,5-a]pyrazin-4(5H)-one core distinguishes this compound from structurally related heterocycles:

  • Pyrazolo[1,5-a]pyrimidines (e.g., steroidal derivatives in ): Replace the pyrazine ring with pyrimidine, altering aromaticity and hydrogen-bonding capacity. This modification impacts biological activity, as pyrimidine-containing analogs often target steroid receptors .
  • Pyrazolo[3,4-d]pyrimidin-4-ones (): Feature a fused pyrimidinone ring instead of pyrazinone, enhancing rigidity and electronic delocalization. These derivatives are synthesized via thermal fusion of oxazinones with urea/thiourea .

Substituent Effects

Key substituents and their analogs:

  • Oxazole vs. Oxadiazole : The target compound’s 5-methyloxazole group contrasts with the 1,2,4-oxadiazole in F829-0658 (). Oxadiazoles improve metabolic stability and binding affinity in medicinal chemistry, whereas oxazoles enhance π-π stacking .
  • Methoxy/Ethoxy Groups : The 3,4-dimethoxyphenyl and 4-ethoxyphenyl substituents differ from the 2-methylphenyl group in F829-0656. Methoxy/ethoxy groups increase lipophilicity and may influence CNS penetration or cytochrome P450 interactions.
  • Steroidal vs. Aromatic Side Chains: Pyrazolo[1,5-a]pyrimidines with steroidal side chains () exhibit hormone-like activity, while the target compound’s purely aromatic substituents suggest non-steroidal targeting .

Data Tables

Table 2. Substituent Impact on Bioactivity

Substituent Type Example Compound Effect on Activity Reference
Oxazole Target Compound Enhances π-π stacking; potential antimicrobial activity
Oxadiazole F829-0658 Improves metabolic stability; herbicidal activity
Methoxy/Ethoxy Aromatic Target Compound Increases lipophilicity; may affect CYP450 interactions
Steroidal Side Chain Compound Enables steroid receptor binding

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